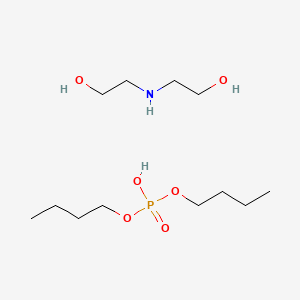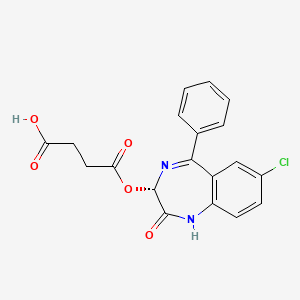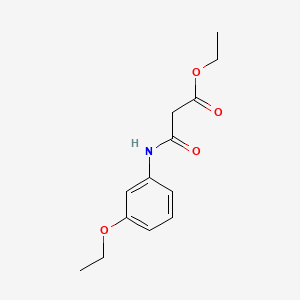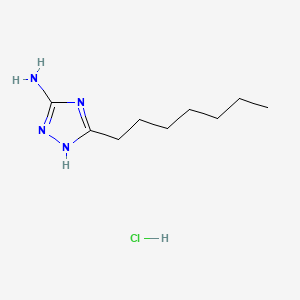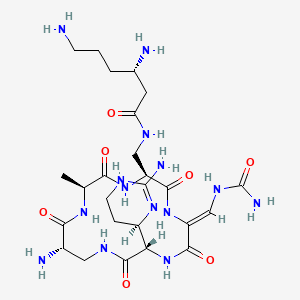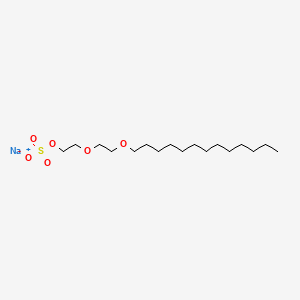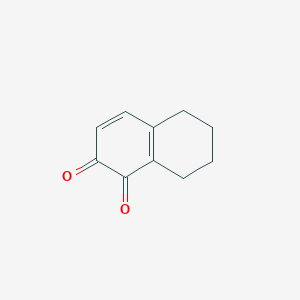
5,6,7,8-Tetrahydro-1,2-naphthalenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1,2-naphthalenedione is an organic compound with the molecular formula C10H10O2 It is a derivative of naphthalene, characterized by the presence of two carbonyl groups at the 1 and 2 positions, and a partially hydrogenated naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydro-1,2-naphthalenedione typically involves the hydrogenation of 1,2-naphthoquinone. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,2-naphthoquinone using sodium borohydride in an alcohol solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 1,2-naphthoquinone.
Reduction: It can be further reduced to form 5,6,7,8-tetrahydro-1,2-naphthalenediol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 1,2-Naphthoquinone
Reduction: 5,6,7,8-Tetrahydro-1,2-naphthalenediol
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
5,6,7,8-Tetrahydro-1,2-naphthalenedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-1,2-naphthalenedione involves its interaction with cellular components, leading to various biochemical effects. The compound can act as an oxidizing or reducing agent, influencing redox reactions within cells. It may also interact with specific enzymes and proteins, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
1,2-Naphthoquinone: Shares the naphthoquinone core but lacks the hydrogenation at the 5,6,7,8 positions.
5,6,7,8-Tetrahydro-1-naphthol: Similar hydrogenation but with a hydroxyl group instead of carbonyl groups.
5,6,7,8-Tetrahydro-1,4-naphthoquinone: Similar structure but with carbonyl groups at the 1 and 4 positions.
Uniqueness: 5,6,7,8-Tetrahydro-1,2-naphthalenedione is unique due to its specific arrangement of carbonyl groups and hydrogenation pattern
Properties
CAS No. |
135756-21-7 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1,2-dione |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h5-6H,1-4H2 |
InChI Key |
BYTHYUHUIKZJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


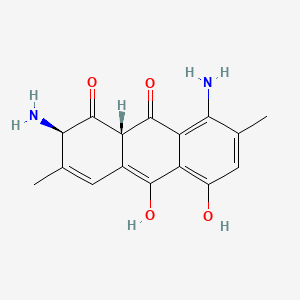
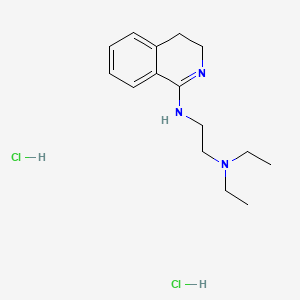
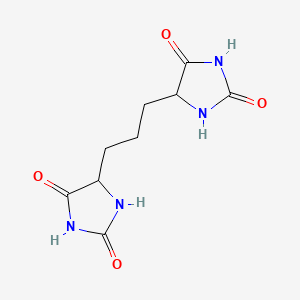
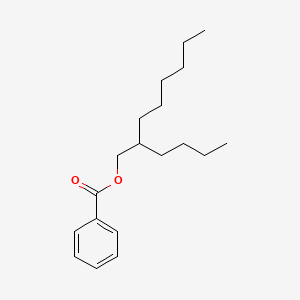

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

